molecular formula C16H15N3O B2686484 N-(1H-1,3-benzodiazol-2-ylmethyl)-3-methylbenzamide CAS No. 850921-04-9

N-(1H-1,3-benzodiazol-2-ylmethyl)-3-methylbenzamide

Cat. No.: B2686484
CAS No.: 850921-04-9
M. Wt: 265.316
InChI Key: IMQOCRZDZRGBOS-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzodiazol-2-ylmethyl)-3-methylbenzamide is a chemical compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzodiazole ring attached to a benzamide moiety, which imparts unique chemical and biological properties to the compound.

Scientific Research Applications

N-(1H-1,3-benzodiazol-2-ylmethyl)-3-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

Benzimidazole

is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its binding affinity with various enzymes and proteins. Benzimidazole derivatives have been reported to possess various types of biological activities such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory .

Safety and Hazards

The safety and hazards associated with “N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide” can depend on various factors, including how the compound is used and the conditions under which it is handled. It’s important to note that benzimidazole derivatives are present in many drugs used in clinical practice, which suggests that they can be safely used under appropriate conditions .

Future Directions

The future directions for research on “N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide” could involve further exploration of its biological activities and potential therapeutic applications. For instance, more research could be done to investigate its potential use as a treatment for type-2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-ylmethyl)-3-methylbenzamide typically involves the reaction of 2-aminobenzimidazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the synthesis process. The use of automated purification systems can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzodiazol-2-ylmethyl)-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized benzodiazole derivatives.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Comparison with Similar Compounds

N-(1H-1,3-benzodiazol-2-ylmethyl)-3-methylbenzamide can be compared with other benzodiazole derivatives, such as:

  • N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide
  • 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile
  • 2-(chloromethyl)-6-methyl-1H-1,3-benzodiazole

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-5-4-6-12(9-11)16(20)17-10-15-18-13-7-2-3-8-14(13)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQOCRZDZRGBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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